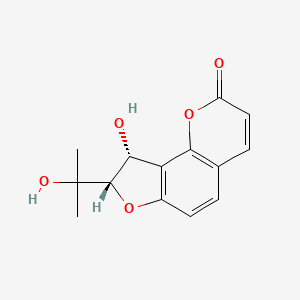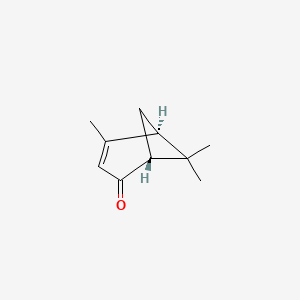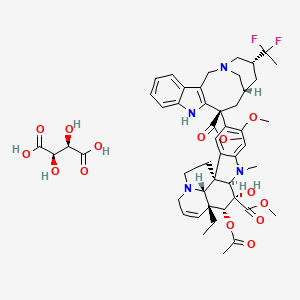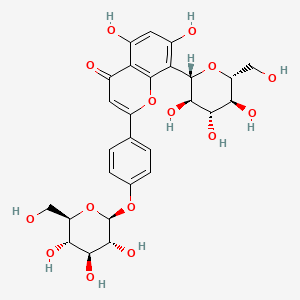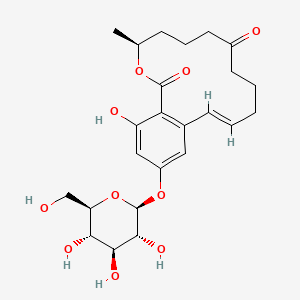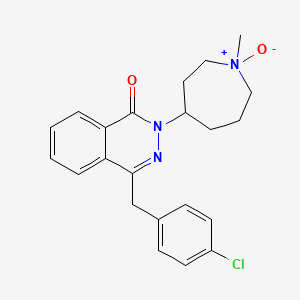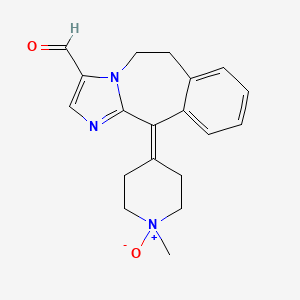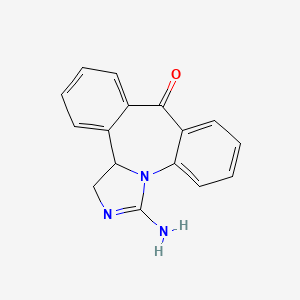
Linagliptin Dimer Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linagliptin Dimer Impurity 2 is an impurity standard of Linagliptin . Linagliptin is a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors .
Synthesis Analysis
During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data . Linagliptin Dimer Impurity 2 is formed as a result of an unintended side reaction during the synthesis of linagliptin.Molecular Structure Analysis
The molecular structure of Linagliptin Dimer Impurity 2 was confirmed by spectral data (MS, HRMS, ¹H-NMR, (13)C-NMR and IR) . The ¹H-NMR of this impurity revealed two D2O exchangeable signals at 12.86 and 8.35, indicating one acid O-H proton and one amide N-H proton, and an additional eight proton signals at 7.41–8.25 corresponding to aromatic protons .Chemical Reactions Analysis
The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions .Physical And Chemical Properties Analysis
Linagliptin Dimer Impurity 2 is a white to off-white solid that is insoluble in water and slightly soluble in methanol and ethanol. Its molecular formula is C40H38N8O4, and it has a molecular weight of 690.8 g/mol.Applications De Recherche Scientifique
Analytical Method Development
Capillary Electrophoresis Method : A method using capillary electrophoresis was developed for determining the enantiomeric impurity of Linagliptin, highlighting the importance of accurately identifying impurities in pharmaceuticals for ensuring drug safety and efficacy (Mai et al., 2020).
Hydrophilic Interaction Liquid Chromatography (HILIC) : A sensitive analytical method using HILIC was developed to estimate genotoxic impurities like 4-dimethylaminopyridine in Linagliptin, demonstrating the critical role of advanced analytical techniques in identifying potential hazards in drug compounds (Bashar Al‐Sabti & J. Harbali, 2020).
Ultra High Performance Liquid Chromatography (UHPLC) : UHPLC was employed for the simultaneous determination of genotoxic impurities in Linagliptin, underscoring the importance of robust analytical methods in pharmaceutical quality control (Yiwen Huang et al., 2018).
Impurity Characterization and Control
Structural Characterization of Impurities : A study on the structural characterization of Linagliptin degradation products and related impurities, using liquid chromatography/quadrupole time-of-flight electrospray ionization tandem mass spectrometry, highlights the criticality of comprehending impurity profiles for drug safety (Amrej Singh Yadav et al., 2020).
Identification of Process-Related Impurities : Research focusing on identifying and characterizing process-related impurities of Linagliptin during its manufacturing process emphasizes the importance of thorough impurity analysis in pharmaceutical manufacturing (S. Nandi et al., 2015).
Impurity Quantification and Stability Studies
Stability Indicating Method for Degradation Products : Development of a reverse phase-HPLC stability indicating method for Linagliptin degradation products, and identification of Impurity-VII, VIII, and IX, signifies the role of stability studies in ensuring the longevity and efficacy of pharmaceutical products (Sushant B. Jadhav et al., 2017).
Quantitative Determination of Genotoxic Impurity : A study aimed at developing an analytical method for quantitative determination of the genotoxic impurity 3-aminopyridine in Linagliptin, using HILIC-UV, illustrates the significance of precise quantification of impurities in drug safety evaluation (Bashar Al‐Sabti & J. Harbali, 2020).
Drug Safety and Pharmacokinetics
Toxicity Prediction and Biological Safety Studies : An LC method for quantifying Linagliptin and its synthetic impurities, coupled with toxicity prediction studies and in vitro biological safety studies, reflects the comprehensive approach required to evaluate the safety profile of pharmaceutical compounds (Raquel Balestri Heleno Ferreira et al., 2019).
Pharmacokinetic and Pharmacodynamic Properties : An investigation into the pharmacokinetics and pharmacodynamics of Linagliptin provides insights into the drug's absorption, distribution, metabolism, and elimination processes, crucial for understanding its efficacy and safety profile (U. Graefe-Mody et al., 2012).
Safety And Hazards
When handling Linagliptin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The present invention relates to an improved process for preparation of highly pure Linagliptin which ensures the removal of Linagliptin Dimer impurity . It includes preparation of Linagliptin as per prior art and its purification by its benzoate or mandelate salt formation or by treatment with Methanesulphonic acid, n-Pentanesulphonic acid, Orthophosphoric Acid, other such acids or mixture of two or more such acids .
Propriétés
Numéro CAS |
1418133-47-7 |
|---|---|
Nom du produit |
Linagliptin Dimer Impurity 2 |
Formule moléculaire |
C50H56N16O4 |
Poids moléculaire |
945.08 |
Apparence |
Off-White to Pale Yellow Solid |
melting_point |
>142°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




